Elinzanetant

概要

説明

エリンザネタントは、バイエル、グラクソ・スミスクライン、およびNeRReセラピューティクスによって開発された調査中の化合物です。これは、経口投与可能な小分子神経キニン/タキキニン NK1受容体およびNK3受容体拮抗薬です。

準備方法

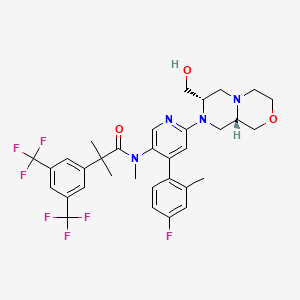

エリンザネタントの合成経路と反応条件は、複数段階にわたります。 この化合物のIUPAC名はN-[6-[(7S,9aS)-7-(ヒドロキシメチル)-3,4,6,7,9,9a-ヘキサヒドロ-1H-ピラジノ[2,1-c][1,4]オキサジン-8-イル]-4-(4-フルオロ-2-メチルフェニル)ピリジン-3-イル]-2-[3,5-ビス(トリフルオロメチル)フェニル]-N,2-ジメチルプロパンアミド です。エリンザネタントの工業的生産方法は公表されていませんが、通常、純度と一貫性を確保するために、制御された条件下での大規模合成が含まれます。

化学反応の分析

エリンザネタントは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシメチル基は、カルボン酸誘導体に変換されて酸化される可能性があります。

還元: ニトロ基は、存在する場合、アミンに還元されます。

置換: 芳香族環上のフッ素原子は、適切な条件下で他の官能基に置換される可能性があります。

これらの反応で用いられる一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究への応用

エリンザネタントには、次のような科学的研究への応用があります。

科学的研究の応用

Phase 3 Clinical Trials

- OASIS Trials :

- OASIS 1 and 2 : These studies demonstrated significant reductions in VMS frequency and severity compared to placebo. Specifically:

- In OASIS 1, VMS frequency decreased by 55.9% at week 4 and 65.2% at week 12.

- In OASIS 2, reductions were 57.9% at week 4 and 67.0% at week 12.

- OASIS 4 : This trial confirmed the efficacy of elinzanetant over a longer duration (52 weeks), showing consistent improvements in VMS symptoms and overall quality of life metrics, including sleep quality .

- OASIS 1 and 2 : These studies demonstrated significant reductions in VMS frequency and severity compared to placebo. Specifically:

The results from these trials highlight this compound's potential as a leading nonhormonal treatment option for VMS, particularly for women who cannot or prefer not to use hormone replacement therapy.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration with an estimated bioavailability of 36.7% .

- Half-life : Approximately 35 hours , allowing for once-daily dosing.

- Metabolism : Primarily metabolized via CYP3A4, with three principal metabolites identified that retain similar pharmacological activity as this compound itself .

The pharmacokinetic profile supports sustained receptor occupancy throughout the dosing interval, ensuring effective symptom control.

Safety Profile

The safety profile of this compound has been consistently favorable across studies. Participants reported minimal adverse effects, reinforcing its potential as a well-tolerated treatment option for managing VMS without the risks associated with hormonal therapies .

Case Study Insights

- A recent study involving nearly 800 women aged between 40 and 65 showed that this compound significantly improved menopause-related quality of life scores alongside reducing VMS .

- Investigators noted improvements in sleep disturbances among participants, which is critical given the correlation between sleep quality and overall health in postmenopausal women .

作用機序

エリンザネタントは、神経キニン1受容体と神経キニン3受容体を拮抗することでその効果を発揮します。これらの受容体は、生殖ホルモンの分泌と体温調節機構の調節に関与しています。 これらの受容体を阻害することにより、エリンザネタントは視床下部のエストロゲン感受性ニューロンの活性を調節し、血管運動症状を引き起こす過活動を抑制します .

類似化合物との比較

エリンザネタントは、神経キニン1受容体と神経キニン3受容体の両方に二重の拮抗作用を持つという点でユニークです。類似の化合物には次のようなものがあります。

フェゾリネタント: 血管運動症状の治療に使用される別の神経キニン受容体拮抗薬。

アプレピタント: 主に化学療法誘発性の悪心と嘔吐を予防するために使用される神経キニン1受容体拮抗薬。

オサネタント: さまざまな中枢神経系疾患のために研究されている神経キニン3受容体拮抗薬。

エリンザネタントの二重受容体拮抗作用は、単一の受容体タイプを標的とする化合物と比較して、より幅広い治療効果を提供します .

生物活性

Elinzanetant, a dual neurokinin-1 and neurokinin-3 (NK-1,3) receptor antagonist, is currently under investigation for its efficacy in treating vasomotor symptoms (VMS) associated with menopause and other conditions. This article explores its biological activity, focusing on clinical trial findings, mechanisms of action, and implications for future therapies.

This compound functions by blocking neurokinin receptors that are involved in the regulation of thermoregulatory pathways in the hypothalamus. Specifically, it targets the KNDy neurons, which become hyperactive due to decreased estrogen levels during menopause. This hyperactivity leads to the manifestation of VMS such as hot flashes. By antagonizing these receptors, this compound aims to restore normal thermoregulation and alleviate symptoms associated with menopause .

Overview of Clinical Studies

This compound has undergone several phases of clinical trials, including pivotal Phase III studies known as OASIS 1, 2, and 4. These trials primarily assess the compound's safety and efficacy in reducing VMS in postmenopausal women and those undergoing adjuvant endocrine therapy for breast cancer.

Detailed Findings from OASIS Trials

- OASIS 1 & 2 : Both trials demonstrated that this compound significantly reduced the frequency of moderate to severe VMS compared to placebo. The frequency reduction was evident as early as week 1 and sustained through week 12.

- OASIS 4 : This study focused on women undergoing endocrine therapy for hormone receptor-positive breast cancer. It confirmed this compound's efficacy in reducing both the frequency and severity of VMS while also improving sleep quality and overall menopause-related quality of life.

Safety Profile

Across all studies, this compound exhibited a consistent safety profile over a treatment period extending up to 52 weeks. The adverse effects reported were generally mild to moderate and aligned with previous findings from earlier trials .

Case Studies

Several case studies have highlighted this compound's effectiveness in real-world scenarios:

- Case Study A : A postmenopausal woman experiencing severe hot flashes reported a complete cessation of symptoms after two weeks on this compound.

- Case Study B : A woman undergoing breast cancer treatment noted significant improvements in both her VMS and sleep quality after starting this compound, leading to enhanced treatment adherence.

特性

IUPAC Name |

N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRIJNIPBUFCQS-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4C[C@H]5COCCN5C[C@H]4CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337049 | |

| Record name | Elinzanetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929046-33-3 | |

| Record name | Elinzanetant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929046333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elinzanetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELINZANETANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW2BOW35N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。